molecular formula C6H12N2O3 B13768392 beta-Alanylalanine

beta-Alanylalanine

Cat. No.: B13768392
M. Wt: 160.17 g/mol
InChI Key: OSOCQWFTTAPWEK-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Beta-Alanylalanine is a dipeptide composed of beta-alanine and alanine Beta-alanine is a naturally occurring beta amino acid, while alanine is an alpha amino acid

Preparation Methods

Synthetic Routes and Reaction Conditions

Beta-Alanylalanine can be synthesized through chemical and biological methods. The chemical synthesis involves the reaction of beta-alanine with alanine under specific conditions. One common method is the use of carbodiimide coupling agents to facilitate the formation of the peptide bond between the two amino acids. The reaction typically occurs in an aqueous or organic solvent at a controlled temperature and pH.

Industrial Production Methods

In industrial settings, this compound can be produced using enzymatic synthesis. This method involves the use of enzymes such as aspartate decarboxylase to catalyze the reaction between beta-alanine and alanine. The enzymatic method is preferred due to its higher specificity, milder reaction conditions, and lower energy consumption compared to chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

Beta-Alanylalanine can undergo various chemical reactions, including:

    Oxidation: The amino groups in this compound can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxyl groups can be reduced to form alcohol derivatives.

    Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxo derivatives, while reduction can produce alcohol derivatives.

Scientific Research Applications

Beta-Alanylalanine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex peptides and proteins.

    Biology: It serves as a model compound for studying peptide bond formation and hydrolysis.

    Medicine: this compound is investigated for its potential role in enhancing muscle endurance and reducing fatigue.

    Industry: It is used in the production of various industrial chemicals, including food additives and pharmaceuticals.

Mechanism of Action

The mechanism of action of beta-Alanylalanine involves its interaction with specific molecular targets and pathways. In biological systems, it can be incorporated into peptides and proteins, influencing their structure and function. The compound can also act as a precursor for the synthesis of other bioactive molecules, such as carnosine, which plays a role in muscle endurance and pH regulation.

Comparison with Similar Compounds

Similar Compounds

    Beta-Alanine: A beta amino acid that serves as a precursor for carnosine synthesis.

    Alanine: An alpha amino acid involved in protein synthesis and energy production.

    Carnosine: A dipeptide composed of beta-alanine and histidine, known for its role in muscle endurance.

Uniqueness

Beta-Alanylalanine is unique due to its combination of beta-alanine and alanine, which allows it to exhibit properties of both amino acids

Properties

Molecular Formula

C6H12N2O3

Molecular Weight

160.17 g/mol

IUPAC Name

(2R)-2-(3-aminopropanoylamino)propanoic acid

InChI

InChI=1S/C6H12N2O3/c1-4(6(10)11)8-5(9)2-3-7/h4H,2-3,7H2,1H3,(H,8,9)(H,10,11)/t4-/m1/s1

InChI Key

OSOCQWFTTAPWEK-SCSAIBSYSA-N

Isomeric SMILES

C[C@H](C(=O)O)NC(=O)CCN

Canonical SMILES

CC(C(=O)O)NC(=O)CCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.